molecular formula C10H7Cl2N3O2 B12634049 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid

Cat. No.: B12634049
M. Wt: 272.08 g/mol
InChI Key: VOVQIJSTFKUZKT-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a dichlorophenyl group.

    5-Amino-1-methylpyrazole-4-carboxylic acid: Contains a methyl group instead of a dichlorophenyl group.

    5-Amino-3-(4-chlorophenyl)pyrazole-4-carboxylic acid: Similar structure with a single chlorine atom on the phenyl ring.

Uniqueness

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(8(6)12)15-9(13)5(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)

InChI Key

VOVQIJSTFKUZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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